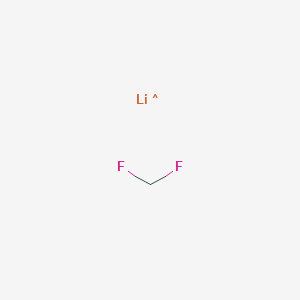![molecular formula C17H28O3 B15160819 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL CAS No. 656835-38-0](/img/structure/B15160819.png)
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[55]undec-10-EN-8-OL is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL typically involves multiple steps, starting from simpler organic molecules. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the hex-1-en-1-yl group via an alkylation reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Undecyn-1-ol: A fatty alcohol with a similar carbon chain length but different functional groups.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with different structural features but similar reactivity in certain reactions.
Hex-1-enyl acetate: An ester with a similar hex-1-en-1-yl group but different overall structure.
Uniqueness
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where such properties are advantageous.
Eigenschaften
CAS-Nummer |
656835-38-0 |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
10-hex-1-enyl-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol |
InChI |
InChI=1S/C17H28O3/c1-4-5-6-7-8-14-9-15(18)11-17(10-14)12-19-16(2,3)20-13-17/h7-8,10,15,18H,4-6,9,11-13H2,1-3H3 |
InChI-Schlüssel |
HPDZYJRXSZWWGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC1=CC2(CC(C1)O)COC(OC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
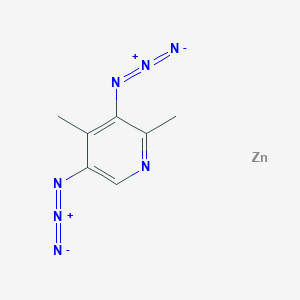
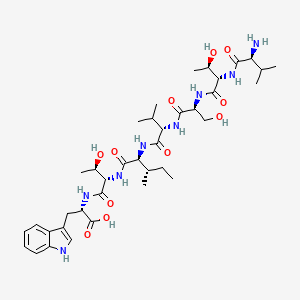
![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)
![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)
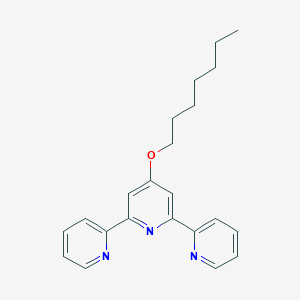
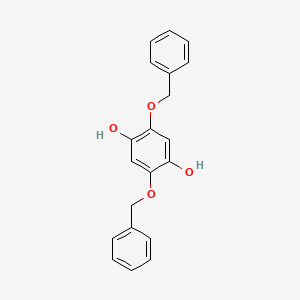
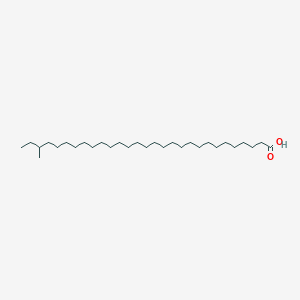
![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
